3-Bromo-4-hydroxy-5-methoxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
3-Bromo-4-hydroxy-5-methoxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound that combines a brominated benzaldehyde derivative with a purine-based hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves multiple steps:
Hydrazone Formation: The brominated benzaldehyde is then reacted with 7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-hydrazine under acidic or basic conditions to form the desired hydrazone.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups on the benzaldehyde moiety.
Reduction: Reduction reactions can target the carbonyl group of the benzaldehyde, converting it to an alcohol.
Substitution: The bromine atom on the benzaldehyde ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Products include carboxylic acids or quinones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, such as amines or thioethers.
Scientific Research Applications
3-Bromo-4-hydroxy-5-methoxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: It is explored for its properties in forming coordination complexes with metals, which can be used in catalysis and material fabrication.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves:
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime
- 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Uniqueness
3-Bromo-4-hydroxy-5-methoxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is unique due to its combination of a brominated benzaldehyde with a purine-based hydrazone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H20BrClN6O4 |
---|---|
Molecular Weight |
547.8 g/mol |
IUPAC Name |
8-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H20BrClN6O4/c1-28-19-17(20(32)29(2)22(28)33)30(11-13-6-4-5-7-15(13)24)21(26-19)27-25-10-12-8-14(23)18(31)16(9-12)34-3/h4-10,31H,11H2,1-3H3,(H,26,27)/b25-10- |
InChI Key |
SSUKCSANOVXGAU-MRUKODCESA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC(=C(C(=C3)Br)O)OC)CC4=CC=CC=C4Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=C(C(=C3)Br)O)OC)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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